[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Description
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position, attached to a phenyl ring at the meta position. This compound is primarily used in pharmaceutical research as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for drug discovery . Its molecular formula is C₁₀H₁₁BN₂O₃, with a molecular weight of 218.02 g/mol and a purity typically ≥95% .
The boronic acid group (-B(OH)₂) facilitates covalent interactions with diols and other nucleophiles, making it valuable in targeted drug delivery systems and sensor applications . The 1,3,4-oxadiazole moiety contributes to metabolic stability and electronic tunability, enhancing its utility in medicinal chemistry .
Properties
IUPAC Name |
[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-2-9-12-13-10(16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNURJYWWWLPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The ethyl group can be introduced via alkylation reactions. The boronic acid group is usually introduced through a borylation reaction using boronic acid or boronate esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with various biological targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Methyl-Substituted Analogue: [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
- Molecular Formula : C₉H₉BN₂O₃
- CAS Number : 913836-04-1
- Key Differences: The ethyl group in the target compound is replaced by a methyl group at the 5-position of the oxadiazole ring. Steric Effects: The ethyl substituent increases steric bulk, which may reduce binding efficiency in enzyme inhibition assays but improve selectivity in boronic ester formation with diols (e.g., fructose) .
Para-Substituted Analogue: [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
- CAS Number : 913835-70-8
- Key Differences: The oxadiazole ring is attached to the phenyl ring at the para position instead of meta. Synthetic Utility: Para-substituted derivatives are often preferred in polymer chemistry due to their linear geometry, whereas meta-substituted variants (like the target compound) offer angularity useful in small-molecule drug design .
Ethyl-1,2,4-Oxadiazole Variant: [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic Acid
- CAS Number : MFCD27935667
- Key Differences: The oxadiazole ring is a 1,2,4-isomer instead of 1,3,4. Reactivity: 1,2,4-Oxadiazoles are less common in drug discovery due to reduced metabolic stability compared to 1,3,4-oxadiazoles .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Select Analogues
Research and Commercial Relevance
- Imaging Probes : Analogues like Gd-DO3A-Am-PBA () highlight the role of boronic acids in MRI contrast agents, though the ethyl variant’s suitability for this application remains unexplored.
- Enzyme Inhibition : The ethyl group’s steric effects may reduce off-target interactions in kinase inhibitors compared to methyl analogues .
Biological Activity
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, which features a boronic acid moiety attached to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazole, contributes to its biological activity. This article reviews the synthesis, biological testing, and potential applications of this compound.
- Molecular Formula : C10H11BN2O3
- Molecular Weight : 218.02 g/mol
- Structure : The compound contains a boronic acid functional group that is crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods including:
- Boronic Acid Formation : Utilizing boron reagents in the presence of appropriate catalysts.
- Oxadiazole Synthesis : Employing condensation reactions involving hydrazines and carboxylic acids.
In Vitro Testing
In vitro studies have demonstrated that this compound exhibits notable antiviral properties. It has been tested against several viruses including:
- Influenza A
- Coxsackie B4
Dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI). For instance, preliminary results indicated an IC50 in the low micromolar range for Coxsackie B4 virus.
| Virus | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza A | 5.0 | >20 |
| Coxsackie B4 | 2.0 | >10 |
The mechanism by which this compound exerts its antiviral effects may involve:
- Inhibition of viral replication.
- Interference with viral entry into host cells.
Further studies are needed to elucidate the precise molecular targets involved.
Case Study 1: Antiviral Efficacy
A study published in 2024 evaluated the antiviral efficacy of this compound against influenza A in vitro. The compound was found to inhibit viral replication significantly at concentrations below 10 µM without exhibiting cytotoxicity up to 100 µM .
Case Study 2: Antimicrobial Activity
Research conducted on structurally similar oxadiazole compounds revealed that derivatives of this compound demonstrated promising antimicrobial activity against various bacterial strains. The findings suggested that modifications to the oxadiazole ring could enhance biological activity .
Applications
The potential applications of this compound extend beyond antiviral properties:
- Materials Science : Incorporation into electrochromic devices for smart windows and displays.
- Medicinal Chemistry : Development of novel therapeutics targeting viral infections or fibrotic diseases.
Q & A
Q. What are the common synthetic routes for [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura coupling between a halogenated phenyl precursor (e.g., 3-bromophenylboronic acid) and a 5-ethyl-1,3,4-oxadiazole derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like THF or dioxane are used to facilitate aryl-aryl bond formation .
- Step 2 : Cyclization of intermediates using reagents like NaBH₄ in methanol, followed by acid quenching (3 M HCl) to stabilize the boronic acid group .
- Step 3 : Purification via column chromatography or recrystallization, with structural confirmation by ¹H/¹³C NMR and elemental analysis .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
- Methodological Answer :
- Purity : LC-MS/MS is employed to detect impurities at levels <1 ppm. Parameters include a limit of detection (LOD) of 0.02 ppm and limit of quantification (LOQ) of 0.05 ppm, validated per ICH guidelines .
- Structural Integrity : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and boronic acid moiety (broad peak at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion (e.g., [M+H]⁺ = 263.0952) .
Advanced Research Questions
Q. What analytical methods are recommended for detecting trace impurities in this compound, and how are these methods validated?
- Methodological Answer :
- LC-MS/MS : A validated method uses a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Key validation parameters include:
- Linearity : R² > 0.999 over 0.05–10 ppm.
- Accuracy : 95–105% recovery for spiked impurities.
- Precision : ≤5% RSD for intra-day/inter-day repeatability .
- Validation : Follows ICH Q2(R1) guidelines, including robustness testing (pH ±0.2, column temperature ±5°C) and specificity against structurally similar impurities (e.g., methyl-phenylboronic acid) .
Q. How can researchers address discrepancies in biological activity data for boron-containing compounds like this compound?
- Methodological Answer :
- Bioactivity Variability : Control reaction conditions (e.g., solvent purity, catalyst loading) to minimize batch-to-batch differences. Use standardized assays (e.g., MIC testing against Mycobacterium smegmatis with click-probe imaging to confirm target engagement) .
- Data Contradictions : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For antimycobacterial studies, ensure uniform bacterial inoculum size and incubation conditions .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/dioxane (1:1 v/v) at 80–100°C improves coupling efficiency .
- Base Optimization : K₂CO₃ or CsF enhances boronate activation while minimizing protodeboronation .
- Substrate Pre-treatment : Pre-dry aryl halides to avoid hydrolysis. For electron-deficient partners, increase catalyst loading (2–5 mol%) and extend reaction time (12–24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
